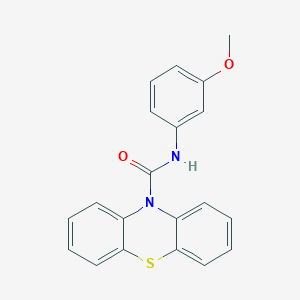

N-(3-甲氧基苯基)-10H-吩噻嗪-10-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenothiazine derivatives involves complex chemical processes that can include reactions such as cyclization, alkylation, and condensation. For instance, the synthesis of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides, which are structurally related to N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide, was achieved through a multi-step synthesis starting from phenothiazine. This process involved the reaction of phenothiazine with chloropropyl bromide, followed by urea to yield the desired urea derivative, which then reacted with various substituted aromatic aldehydes. Finally, treatment with chloroacetyl chloride in the presence of triethylamine furnished the racemic trans-2-oxoazetidin-1-carboxamide derivatives (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can exhibit various conformations depending on the substituents attached to the phenothiazine core. For example, in a study, the phenothiazine ring adopted a boat conformation with the sulfur and nitrogen atoms occupying the bow and stern positions, respectively. The dihedral angle between the two phenyl rings in the molecule was significant, indicating a specific spatial arrangement that can influence the compound's chemical behavior and interaction with other molecules (Fujii et al., 1993).

Chemical Reactions and Properties

Phenothiazine derivatives participate in various chemical reactions, including N-alkylation, which is essential for modifying the compound's chemical properties and enhancing its application potential. For example, N-alkylation of 2-methoxy-10H-phenothiazine has been explored to introduce substituents that can be easily converted into cationic or zwitterionic side chains, significantly altering the compound's polarity and solubility. This functionalization strategy is critical for developing novel phenothiazine-based dyes and bioactive compounds (Quesneau et al., 2020).

科学研究应用

吩噻嗪衍生物及其应用

吩噻嗪衍生物因其多样的药理特性和在医学和化学等不同领域的潜在应用而受到广泛的研究。尽管在文献中没有直接发现具体化合物“N-(3-甲氧基苯基)-10H-吩噻嗪-10-甲酰胺”,但对吩噻嗪衍生物的相关研究为此类化合物的潜在应用提供了见解:

抗癌活性:吩噻嗪衍生物已被探索其抗癌特性。例如,一项研究合成了一系列 N-[3-(10H-吩噻嗪-1-基)丙基]-4-(取代苯基)-3-氯-2-氧代-1-氮杂环丁烷甲酰胺衍生物,并评估了它们的抗菌、抗真菌和抗结核活性,显示出可接受的活性 (Sharma 等人,2012)。

微管蛋白聚合抑制剂:另一项研究报道了从三环杂环(包括吩噻嗪)衍生的 10-(4-苯基哌嗪-1-基)甲甲酮的合成,对各种癌细胞系显示出显着的抗增殖特性。发现这些化合物可以抑制微管蛋白聚合并诱导 G2/M 期细胞周期阻滞,表明它们作为抗癌剂的潜力 (Prinz 等人,2017)。

合成方法:对吩噻嗪衍生物合成的研究也突出了创造这些化合物的创新方法的重要性。一项研究描述了用于吩噻嗪高效合成的铜/N-甲氧基-1H-吡咯-2-甲酰胺催化剂体系,展示了创新合成方法在药物化学中的相关性 (Huang 等人,2014)。

未来方向

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery. Additionally, its synthesis and properties could be explored in the context of materials science or other fields .

属性

IUPAC Name |

N-(3-methoxyphenyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c1-24-15-8-6-7-14(13-15)21-20(23)22-16-9-2-4-11-18(16)25-19-12-5-3-10-17(19)22/h2-13H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCMBHHWUADGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)

![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)

![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)

![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)